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Gold III chloride trihydrate

Cat. No.: B12047492
M. Wt: 393.8 g/mol
InChI Key: XYYVDQWGDNRQDA-UHFFFAOYSA-K
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Description

Contextual Significance of Gold(III) Chemistry in Contemporary Research

The chemistry of gold, particularly in its +3 oxidation state, has seen a remarkable resurgence in the last two decades, contributing to significant developments in synthetic methods and catalytic transformations. nih.gov Gold(III) complexes are becoming increasingly important in catalysis and synthetic methodology. uea.ac.uk Being isoelectronic with platinum(II), there is significant interest in gold(III) compounds, but a major challenge has been the inherent instability of the Au(III) center. nih.govfrontiersin.org Consequently, a key focus of modern research is the stabilization of the Au(III) center using various ligands to unlock its potential for new applications. nih.gov

Recent advances have led to a much deeper understanding of the organometallic reactivity of gold(III). uea.ac.uk Researchers have successfully synthesized novel compound classes, including gold(III) alkene, alkyne, and hydride complexes, which were previously only hypothesized to exist within catalytic cycles. uea.ac.uk This has allowed for the experimental demonstration of important reaction steps relevant to catalysis. uea.ac.uk The unique properties of Au(III) complexes make them highly appealing in catalysis; however, the development of stable yet reactive complexes has been a limiting factor. rsc.org Current research aims to build libraries of well-defined Au(III) complexes to expand the scope of gold catalysis. rsc.org

Overview of Gold(III) Chloride Trihydrate as a Key Precursor in Inorganic and Organic Synthesis

Gold(III) chloride trihydrate is a crucial and versatile precursor in both inorganic and organic synthesis. chemimpex.comchemimpex.com It is widely used as a starting material for the chemical synthesis of other gold compounds and materials, most notably gold nanoparticles (AuNPs). ottokemi.comglpbio.comsigmaaldrich.comwikipedia.org The synthesis of AuNPs often involves the reduction of an aqueous solution of Gold(III) chloride trihydrate with various reducing agents, such as sodium citrate (B86180). bioline.org.brnih.gov The resulting nanoparticles have unique optical and electronic properties that make them valuable in fields like electronics and biomedical research. chemimpex.comchemimpex.com

In the realm of organic synthesis, Gold(III) chloride trihydrate functions as an effective catalyst. sigmaaldrich.comsigmaaldrich.com It can act as a Lewis acid or a mild acid catalyst in a variety of reactions, enhancing reaction rates and selectivity. chemimpex.comchemeurope.com Its catalytic applications are diverse and include:

Oxidation Reactions: It is used in the chemoselective oxidation of alcohols to the corresponding carbonyl compounds. sigmaaldrich.com

Alkyne Reactions: Gold(III) salts serve as a non-toxic alternative to mercury(II) salts for catalyzing reactions involving alkynes, such as hydration and amination. chemeurope.com

Carbon-Carbon Bond Formation: The compound is effective in catalyzing reactions that form carbon-carbon bonds. chemimpex.com For example, it catalyzes the alkylation of certain aromatic rings. wikipedia.org

Synthesis of Heterocycles: It is used to synthesize spirochromene derivatives through a one-pot, three-component reaction. sigmaaldrich.com

The compound's role as a precursor extends to the production of gold coatings and thin films, which are essential in the electronics industry for creating conductive pathways. chemimpex.comchemimpex.com Its versatility makes it a cornerstone for innovation in fine chemical synthesis, materials science, and nanotechnology. chemimpex.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuCl4H7O3 B12047492 Gold III chloride trihydrate

Properties

Molecular Formula

AuCl4H7O3

Molecular Weight

393.8 g/mol

IUPAC Name

trichlorogold;trihydrate;hydrochloride

InChI

InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3

InChI Key

XYYVDQWGDNRQDA-UHFFFAOYSA-K

Canonical SMILES

O.O.O.Cl.Cl[Au](Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Gold Iii Chloride Trihydrate and Its Derivatives

Conventional Chemical Synthesis Routes

Conventional routes to gold(III) chloride trihydrate and its related aqueous solutions rely on the direct chemical oxidation of high-purity metallic gold. These methods are well-established and are chosen based on the desired scale, purity, and final form of the product, whether it be a solid or a stable aqueous solution.

The direct conversion of metallic gold into gold(III) chloride is achieved through potent oxidizing agents, typically halogens or strong acid mixtures. The product, formally named gold(III) chloride, often exists as the dimer Au₂Cl₆ in the anhydrous state and as chloroauric acid (HAuCl₄) in aqueous media, from which the trihydrate can be crystallized. library.ph

The most common method for preparing anhydrous gold(III) chloride is the direct reaction of metallic gold with molecular chlorine gas at elevated temperatures. library.phwikipedia.org The process involves passing dry chlorine gas over gold powder, typically heated to around 180 °C. library.phwikipedia.org The reaction proceeds according to the following equation:

2 Au(s) + 3 Cl₂(g) → Au₂Cl₆(s) library.phwikipedia.org

This reaction forms gold trichloride, which is a simplification of the dimeric structure Au₂Cl₆. library.ph While this method produces the anhydrous form, a variation can be used to create high-purity aqueous solutions directly. mdpi.comresearchgate.net This involves bubbling chlorine gas through pure water containing a gold pellet, a reaction that proceeds at a satisfactory rate at a moderate temperature of 50 °C. mdpi.comresearchgate.net The resulting product is a stable solution of tetrachloroauric acid, which shows no signs of precipitating back to metallic gold for extended periods, often over a year. mdpi.comresearchgate.net

A historically significant and widely used method for dissolving gold is through the use of aqua regia. lbma.org.ukvedantu.com Aqua regia is a freshly prepared mixture of concentrated nitric acid (HNO₃) and concentrated hydrochloric acid (HCl), typically in a 1:3 molar ratio. quora.comrsc.org Neither acid can dissolve gold on its own, but their combination is effective due to a cooperative mechanism. quora.comstackexchange.com

The process unfolds in two key steps:

Oxidation: Nitric acid, a powerful oxidizing agent, oxidizes the metallic gold to form gold(III) ions (Au³⁺). lbma.org.ukrsc.orgstackexchange.com Au(s) + 3 HNO₃(aq) + 4 HCl(aq) ⇌ [AuCl₄]⁻(aq) + 3 NO₂(g) + H₃O⁺(aq) + 2 H₂O(l)

Complexation: The hydrochloric acid provides a rich source of chloride ions (Cl⁻). These ions immediately react with the Au³⁺ ions to form the stable tetrachloroaurate(III) anion ([AuCl₄]⁻). quora.comrsc.orgstackexchange.com

The formation of this stable complex ion removes the gold ions from the solution, shifting the equilibrium and allowing for the continued oxidation of the metallic gold until it is completely dissolved. quora.comstackexchange.com The resulting solution contains chloroauric acid (HAuCl₄). rsc.orgstackexchange.com To obtain the solid gold(III) chloride trihydrate (HAuCl₄·3H₂O), the excess aqua regia can be boiled off, followed by repeated heating with hydrochloric acid to eliminate any residual nitric acid. stackexchange.comsigmaaldrich.com

An alternative route for the synthesis of gold(III) chloride involves the use of other halogenating agents, such as iodine monochloride (ICl). wikipedia.org This interhalogen compound is a powerful reagent capable of dissolving gold metal. youtube.com The reaction with gold powder proceeds as follows:

2 Au(s) + 6 ICl(l) → 2 AuCl₃(s) + 3 I₂(s) wikipedia.org

This method provides a direct conversion to gold(III) chloride without the need for gaseous chlorine or strong, fuming acids like aqua regia.

Table 1: Comparison of Synthetic Methods for Gold(III) Chloride from Metallic Gold

MethodReagentsConditionsProduct FormKey Characteristics
Reaction with Molecular Chlorine Metallic Gold (Au), Chlorine Gas (Cl₂)Heating gold powder at ~180 °C in a stream of Cl₂ gas. library.phwikipedia.orgAnhydrous Gold(III) Chloride (Au₂Cl₆)Most common industrial method for the anhydrous form. wikipedia.org
Dissolution in Aqua Regia Metallic Gold (Au), Nitric Acid (HNO₃), Hydrochloric Acid (HCl)Room temperature or gentle heating; 1:3 ratio of HNO₃:HCl. lbma.org.ukquora.comAqueous Chloroauric Acid (HAuCl₄); can be crystallized to HAuCl₄·3H₂O. rsc.orgstackexchange.comClassic and effective method; relies on a powerful and corrosive acid mixture. vedantu.comrsc.org
Reaction with Iodine Monochloride Metallic Gold (Au), Iodine Monochloride (ICl)Reaction of gold powder with liquid ICl. wikipedia.orgGold(III) Chloride (AuCl₃)An alternative halogenation route that avoids gaseous reagents. wikipedia.org

The direct product of many gold synthesis reactions, especially those involving aqua regia or chlorination in water, is an aqueous solution of gold(III) chloride. mdpi.com In water, gold(III) chloride exists as chloroauric acid (HAuCl₄), which forms acidic hydrates. library.phwikipedia.org The controlled preparation of these solutions is critical, as their stability and purity are paramount for subsequent applications, such as the synthesis of gold nanoparticles. mdpi.comsigmaaldrich.com

The stability of aqueous gold(III) chloride solutions is a significant concern, as they can be prone to decomposition, leading to the precipitation of metallic gold. researchgate.netresearchgate.net Several factors are crucial for maintaining the integrity of these solutions.

Key Stability Factors:

pH: The pH of the solution is a critical determinant of stability. Gold(III) chloride solutions are generally unstable and will decompose unless maintained at a low pH, typically below 4. mdpi.comresearchgate.net In less acidic or neutral solutions, hydrolysis occurs, leading to the formation of gold(III) hydroxide (B78521) (Au(OH)₃), which can then decompose to gold metal. library.phlandsurvival.com

Excess Chloride Ions: The presence of excess chloride ions in the solution helps to stabilize the tetrachloroaurate(III) anion ([AuCl₄]⁻) by Le Châtelier's principle, preventing its dissociation and subsequent reduction. researchgate.netsaimm.co.za However, for certain applications like the synthesis of specific nanoparticles, excess ionic impurities can be detrimental. mdpi.comresearchgate.net

Purity of Reagents: The purity of the starting materials and the synthetic method employed directly impacts the purity of the final solution. The method of bubbling chlorine gas through pure water with a gold pellet is noted for producing high-purity solutions free of contaminants that might be introduced by other oxidants or acid mixtures. mdpi.com When using aqua regia, the presence of other metals in the gold feedstock, such as silver, can lead to incomplete dissolution as insoluble silver chloride can encapsulate the gold. lbma.org.uk

Table 2: Factors Affecting Aqueous Gold(III) Chloride Solution Stability

FactorInfluence on StabilityScientific Rationale
pH High stability at low pH (< 4). mdpi.comresearchgate.netA low pH suppresses the hydrolysis of the [AuCl₄]⁻ complex to species like [AuCl₃(OH)]⁻ and Au(OH)₃, which are precursors to decomposition. library.phsaimm.co.za
Chloride Ion Concentration Increased stability with excess chloride ions. researchgate.netsaimm.co.zaExcess Cl⁻ shifts the equilibrium towards the formation of the stable [AuCl₄]⁻ complex, preventing its breakdown. saimm.co.za
Light Exposure Decomposition can be induced by light. library.phlandsurvival.comGold(III) chloride is light-sensitive and can be photochemically reduced to elemental gold.

Controlled Preparation of Aqueous Gold(III) Chloride Solutions

pH Dependence in Solution Chemistry and Stability

The chemical behavior and stability of gold(III) chloride trihydrate in aqueous solutions are profoundly influenced by the solution's pH. When dissolved, the compound forms the tetrachloroaurate(III) ion, [AuCl₄]⁻. The stability of this complex ion is highest in acidic environments. researchgate.net In highly acidic solutions with a pH below 3, the [AuCl₄]⁻ species remains stable and is the predominant form. This stability in low pH conditions is crucial for many applications, as it prevents the premature reduction or precipitation of gold. researchgate.net

As the pH of the solution increases towards neutral and alkaline conditions, the tetrachloroaurate(III) ion becomes susceptible to hydrolysis. In this process, the chloride ligands are progressively replaced by hydroxide ions (OH⁻). This leads to the formation of a series of mixed gold-hydroxo-chloro species. In strongly alkaline conditions, typically at a pH greater than 10, hydrolysis can proceed to form gold(III) hydroxide, Au(OH)₃. This decreased stability and change in speciation at higher pH levels are often leveraged in synthetic chemistry, particularly for the formation of gold nanoparticles. The reduction of Au(III) to elemental gold (Au(0)) is facilitated at higher pH values where the gold complex is less stable. d-nb.info For instance, some nanoparticle synthesis protocols intentionally adjust the pH to an alkaline range of 6.5 to 8.5 to promote the reduction process. d-nb.info

Research has shown that the formation of gold nanoparticles from HAuCl₄ solutions is significantly reduced in highly acidic environments (e.g., 1M HCl), confirming that the gold ions are more stable and less prone to reduction at low pH. researchgate.net The stability of the resulting nanoparticles can also be pH-dependent; one study found that gold nanoparticles formed at a pH of 6 were more stable than those synthesized at more acidic (pH 3.4) or more alkaline (pH 9.6) conditions. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Pathways

In recent years, there has been a significant shift towards developing green chemistry approaches for chemical synthesis to minimize environmental impact. For gold chemistry, this involves utilizing Gold(III) chloride trihydrate in sustainable synthesis pathways, particularly for the production of gold nanoparticles (AuNPs). mdpi.com These methods prioritize the use of non-toxic solvents (primarily water), biodegradable reducing and stabilizing agents, and energy-efficient, mild reaction conditions. mdpi.comrsc.org The goal is to replace conventional chemical methods that often rely on hazardous reagents and harsh conditions. mdpi.com

Bioreduction Methods for Gold(III) Nanoparticle Formation

Bioreduction has emerged as a prominent eco-friendly strategy for synthesizing gold nanoparticles from Gold(III) chloride trihydrate. This approach harnesses the reductive capacity of biological entities such as bacteria, fungi, and plant extracts. mdpi.combioline.org.br The biomolecules present in these organisms—including enzymes, proteins, tannins, flavonoids, and polysaccharides—act as both reducing agents, converting Au(III) ions to elemental Au(0), and as capping agents, which stabilize the newly formed nanoparticles and prevent them from aggregating. mdpi.comcore.ac.ukresearchgate.net

A proposed general mechanism for bioreduction involves an initial electrostatic interaction where the positively charged gold ions are trapped on the surface of the biological material, followed by enzymatic or phytochemical reduction. bioline.org.br For example, studies have demonstrated that the supernatant from cultures of the Enterobacteriaceae family can effectively reduce HAuCl₄ to form stable, dark purple solutions of gold nanoparticles. bioline.org.br Similarly, aqueous leaf extracts from plants like Terminalia catappa, Hygrophila spinosa, and upland cress (Barbarea verna) have been successfully used to synthesize AuNPs at room temperature. core.ac.ukresearchgate.netresearchgate.net The specific biomolecules responsible are often complex, with compounds like tannins being cited for their reductive capabilities. core.ac.uk Even specific biomolecules like methanobactin have been used in a targeted bioreduction method to create highly efficient gold catalysts on alumina (B75360) supports, avoiding the need for dangerous and energy-intensive calcination steps. mdpi.com

Environmentally Benign Synthetic Protocols Utilizing Gold(III) Chloride Trihydrate

Beyond bioreduction using whole organisms or crude extracts, environmentally benign synthetic protocols often employ specific, non-toxic natural compounds as reagents. These methods offer greater control over the synthesis while adhering to the principles of green chemistry. Gold(III) chloride trihydrate serves as the gold precursor in these facile and sustainable routes. rsc.org

A notable example is the use of natural polysaccharides. In one method, polysaccharides not only reduce Au(III) to Au(0) but also form a stabilizing layer around the resulting nanoparticles. bohrium.com The mechanism is particularly elegant: the Au(III) ion, acting as a Lewis acid, catalyzes the breaking of glycosidic bonds in the polysaccharide. This exposes highly reductive aldehyde or ketone groups, which then reduce the gold ions to form crystalline gold nanoparticles. The AuNPs prepared this way demonstrate exceptional stability over long periods (over 70 days) and across wide pH (3-11) and temperature (25-60 °C) ranges. bohrium.com

Other natural products have also been employed. Glycyrrhizin, a compound extracted from licorice root, has been used as both a reductant and stabilizer to synthesize spherical gold nanoparticles with an average size of 35 nm. rsc.org This method is lauded for its simplicity and for avoiding common chemical additives. rsc.org Similarly, extracts from Moringa oleifera leaves have been used as a green alternative to conventional stabilizing agents like trisodium (B8492382) citrate (B86180). nih.gov These protocols highlight a sustainable strategy where naturally derived molecules perform the dual roles of reduction and stabilization, leading to the formation of stable gold nanoparticles under mild, aqueous conditions.

Catalytic Applications and Mechanisms of Gold Iii Chloride Trihydrate

Homogeneous Catalysis Mediated by Gold(III) Species

Gold(III) chloride trihydrate serves as a precursor to catalytically active Gold(III) species in homogeneous catalysis. Unlike the soft, carbophilic Gold(I) catalysts that primarily activate carbon-carbon multiple bonds, Gold(III) centers act as hard Lewis acids. mdpi.com This characteristic allows them to preferentially bind to heteroatoms like oxygen and nitrogen, enabling a distinct range of organic transformations. mdpi.comuea.ac.uk The higher oxidation state of Au(III) also allows it to participate in different catalytic cycles, sometimes involving redox processes that are less common for Au(I). uea.ac.ukchemistryviews.org The nature of the ligands and counterions associated with the Gold(III) center can significantly influence its stability and reactivity, preventing its facile reduction to catalytically inactive Gold(0) and directing the outcome of reactions. uea.ac.ukrsc.org

Gold(III)-Catalyzed Organic Transformations

Gold(III) chloride and its derivatives are effective catalysts for a wide array of organic reactions, demonstrating significant versatility in the synthesis of complex molecules.

While Gold(III) catalysis is more renowned for cyclization and addition reactions, it also facilitates transformations involving oxidation. For instance, AuCl₃ can catalyze the alkylation of certain aromatic rings. wikipedia.org An example is the reaction of 2-methylfuran with methyl vinyl ketone, where the gold catalyst activates the substrates to form a new carbon-carbon bond. wikipedia.org In some cases, the catalytic cycle may involve formal oxidation steps, such as in the carboalkoxylation of terminal alkenes via oxidative gold catalysis, which provides access to various substituted oxygen-containing heterocycles. researchgate.net The synthesis of fulvene vinyl ethers has also been achieved through gold catalysis, where the reaction mechanism can be influenced by the polarity of the solvent, which tends to stabilize key aurated vinyl cation intermediates. nih.gov

Gold(III) chloride is a proficient catalyst for the formation of carbon-carbon bonds through various reaction pathways. A notable example is hydroarylation, which functions similarly to a Friedel-Crafts reaction. wikipedia.org In this process, AuCl₃ catalyzes the addition of an electron-rich arene, such as mesitylene, across a carbon-carbon triple bond, as seen in its reaction with phenylacetylene. wikipedia.org The catalytic cycle for such transformations can be complex, sometimes involving Au(I)/Au(III) redox cycles. researchgate.net

The formation of the Gold(III)-carbon bond is a key step in these catalytic processes. researchgate.net Mechanistic studies have shown that reductive elimination to form a C-C bond from certain organogold(III) complexes can be an exceptionally fast process, contrary to earlier findings that suggested it was slow and required high temperatures. nih.gov This fundamental step is crucial for the turnover of many gold-catalyzed cross-coupling reactions.

Table 1: Examples of Gold(III)-Catalyzed C-C Bond Forming Reactions

Reaction TypeSubstrate 1Substrate 2CatalystProduct TypeReference
HydroarylationMesitylenePhenylacetyleneAuCl₃Alkylated Arene wikipedia.org
Alkylation2-MethylfuranMethyl Vinyl KetoneAuCl₃5-Alkylated Furan wikipedia.org

A significant application of Gold(III) chloride catalysis is in the synthesis of diverse heterocyclic compounds, which are pivotal structures in pharmaceuticals and materials science. mdpi.comthieme-connect.com

Spirochromenes, Pyrroles, and Quinolines : Gold(III) catalysts efficiently promote tandem reactions for the synthesis of complex heterocycles like spirochromenes. mdpi.com They are also used in the synthesis of pyrroles through cascade reactions involving hydroamination and cyclization of α-amino ketones with alkynes. organic-chemistry.orgnih.gov The synthesis of quinolines, a key heterocyclic core, can be achieved through various Gold(III)-catalyzed methods, including the intermolecular dimerization of 2-ethynylanilines thieme-connect.com and the Friedländer synthesis, which involves the condensation of o-amino aromatic carbonyls with ketones containing active methylene groups. researchgate.net

Furans : Gold(III) chloride catalyzes the efficient cyclization of γ-hydroxyallenes to produce 2,5-dihydrofurans. acs.org This method is mild and provides good to excellent yields with complete transfer of chirality from the allene axis to the new stereocenter. acs.org Another route involves the reaction of propargylic alcohols with 1,3-dicarbonyl compounds, which proceeds through a propargylic substitution followed by cycloisomerization. mdpi.com Densely substituted chiral 3-formyl furans can also be synthesized from carbohydrate-derived precursors using AuCl₃, where the reaction proceeds through the activation of an alkyne followed by nucleophilic attack and cyclization. nih.gov

Oxazoles : The synthesis of substituted oxazoles is effectively achieved through Gold(III)-catalyzed multicomponent reactions. One such method involves a domino reaction between imines, alkynes, and acid chlorides. mdpi.com Gold catalysis can also be employed in the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to yield fully substituted oxazoles under mild conditions. nih.govscispace.comrsc.orgnih.gov

Table 2: Gold(III)-Catalyzed Synthesis of Various Heterocycles

HeterocycleStarting MaterialsGeneral MethodReference
Quinolines2-EthynylanilinesIntermolecular Dimerization thieme-connect.com
Furansγ-HydroxyallenesCyclization acs.org
FuransCarbohydrate-derived alkynesDomino Nucleophilic Attack/Cyclization nih.gov
Pyrrolesα-Amino ketones and alkynesHydroamination/Cyclization Cascade organic-chemistry.orgnih.gov
OxazolesAlkynyl triazenes and dioxazoles[3+2] Cycloaddition nih.govnih.gov

Gold(III) chloride is an effective catalyst for the A³-coupling reaction, a three-component reaction involving an aldehyde, an alkyne, and an amine to produce propargylamines. nih.govmdpi.com These reactions are highly atom-economical and can often be performed in water, making them environmentally benign. nih.gov The gold catalyst activates the C-H bond of the alkyne, facilitating its addition to the imine intermediate formed in situ from the aldehyde and amine. nih.govbeilstein-journals.org While both Au(I) and Au(III) salts can catalyze this reaction, AuBr₃ and AuCl₃ have been shown to be particularly effective. mdpi.com

Beyond the standard A³-coupling, Gold(III) catalysis is employed in a variety of other multicomponent reactions. For example, a three-component reaction of an alkyne with an activated quinoline or isoquinoline can produce alkynyl-substituted 1,2-dihydroquinolines and isoquinolines in a single step. nih.gov Gold(III) also catalyzes three-component reactions that lead to the selective synthesis of furans and oxazoles. mdpi.commdpi.com These reactions highlight the ability of Gold(III) catalysts to coordinate multiple reaction steps in a sequential or domino fashion, rapidly building molecular complexity from simple starting materials. mdpi.com

Ligand Effects on Gold(III) Catalytic Activity and Selectivity

The catalytic behavior of Gold(III) is profoundly influenced by the ligands coordinated to the metal center. While simple salts like AuCl₃ are effective catalysts, their performance can be limited by their propensity to be reduced to inactive Au(0). nih.gov The introduction of specific ligands can stabilize the Au(III) oxidation state, enhance catalytic activity, and control selectivity. nih.govacs.org

For instance, P,N- and P,C-cyclometalated ligands have been shown to form stable and catalytically active Gold(III) complexes. acs.orgunipd.it These robust complexes can prevent catalyst decomposition and unlock new reactivity patterns. nih.govunipd.it The choice of ligand can even lead to divergent reaction pathways. A well-known example shows that switching between Au(I) and Au(III) complexes, or even just changing the counterion/ligand from non-coordinating to chloride on a gold center, can alter the cyclization mode of a substrate from a 7-exo-dig to an 8-endo-dig pathway. rsc.org

The electronic and steric properties of the ligand play a crucial role. While phosphine ligands are common in Au(I) catalysis, their use with Au(III) has been challenging due to the ease of phosphorus oxidation by the Au(III) center. acs.orgnih.gov However, carefully designed chelating ligands can circumvent this issue, allowing for the generation of stable P,N-chelated Gold(III) complexes that are competent catalysts for reactions like cyclopropanation. acs.org The ligand framework can also influence the geometry of the complex, which in turn affects substrate binding and the subsequent catalytic steps. nih.gov

Mechanistic Elucidation in Homogeneous Gold(III) Catalysis

The mechanistic understanding of homogeneous catalysis by Gold(III) complexes has advanced significantly, revealing intricate pathways that differ from the more commonly studied Gold(I) catalysis. Gold(III) is characterized as a "hard" Lewis acid, contrasting with the "soft" nature of Gold(I), which influences its reactivity, particularly its affinity for oxygen-based nucleophiles (oxophilicity). mdpi.com The elucidation of these mechanisms relies heavily on a combination of kinetic experiments, spectroscopic analysis, and computational studies, primarily using Density Functional Theory (DFT). acs.orgresearchgate.net These computational tools have become essential for mapping reaction energy landscapes, characterizing transient intermediates, and understanding selectivity. nih.govresearchgate.net

A central theme in Gold(III) catalysis is the involvement of Au(I)/Au(III) redox cycles. mdpi.comnih.gov While Gold(I) complexes are often reluctant to undergo oxidative addition, appropriate ligand design can facilitate this process, enabling two-electron redox processes. nih.govnih.gov The catalytic cycle often involves key steps such as oxidative addition, transmetalation, and reductive elimination. For instance, in cross-coupling reactions, a Au(I) species may undergo oxidative addition with an aryl halide to form a Au(III) intermediate. This is followed by transmetalation with a coupling partner and subsequent reductive elimination to form the C-C bond and regenerate the Au(I) catalyst. nih.govnih.gov

However, many Gold(III)-catalyzed reactions proceed without a change in the metal's oxidation state. In these cases, the Au(III) center acts as a potent Lewis acid to activate substrates, particularly π-systems like alkynes and allenes, toward nucleophilic attack. mdpi.comresearchgate.net For example, in the hydroalkoxylation of alkynes, the Au(III) catalyst coordinates to the alkyne, making it more electrophilic and susceptible to attack by an alcohol. DFT studies have shown that solvent molecules can play a crucial role, for instance, by forming hydrogen-bonding networks that facilitate proton transfer steps in the mechanism. acs.org

Computational studies have been pivotal in comparing and predicting reaction pathways. For example, DFT calculations have been used to investigate the arylation-lactonization of γ-alkenoic acids, revealing two plausible mechanistic pathways (cis and trans) with distinct rate-determining steps. researchgate.net Such studies help to rationalize experimental outcomes and guide the design of more efficient catalysts. nih.govresearchgate.net Despite these advances, elucidating Au(III) mechanisms remains challenging due to the high reactivity of intermediates and the potential for catalyst disproportionation.

Table 1: Key Mechanistic Steps in Homogeneous Gold(III) Catalysis

Mechanistic Step Description Typical Reaction Type
Lewis Acid Activation The Au(III) center coordinates to a substrate (e.g., alkyne), increasing its electrophilicity for subsequent nucleophilic attack. Hydrofunctionalization, Cycloisomerization
Oxidative Addition A substrate (e.g., R-X) adds to a gold center, increasing the oxidation state from Au(I) to Au(III). Cross-Coupling Reactions
Reductive Elimination Two ligands on the Au(III) center couple and are eliminated, forming a new bond and reducing the oxidation state from Au(III) to Au(I). Cross-Coupling Reactions
Transmetalation An organic group is transferred from another metal compound (e.g., organoboron) to the Au(III) center. Cross-Coupling Reactions
β-Hydride Elimination An alkyl group bonded to the Au(III) center with a hydrogen on the β-carbon is converted into a Au-H bond and an alkene. Isomerization, Decomposition Pathways

Role in Heterogeneous Catalysis Precursor Development

Gold(III) chloride trihydrate, often referred to as tetrachloroauric acid (HAuCl₄) in solution, is a primary precursor for the synthesis of gold nanoparticles (AuNPs), which are critical components in heterogeneous electrocatalysts for energy conversion technologies like fuel cells. nih.govresearchgate.netsemanticscholar.org The process involves the chemical reduction of Au(III) ions from the precursor to metallic gold (Au(0)), which then nucleates and grows to form nanoparticles. beloit.edu

The synthesis method significantly influences the resulting AuNPs' size, shape, and surface properties, which in turn dictate their catalytic activity. pku.edu.cn A widely used technique is the Turkevich method, where Gold(III) chloride is reduced by sodium citrate (B86180) in a boiling aqueous solution. semanticscholar.orgtandfonline.com In this method, citrate ions act as both the reducing agent and a capping agent to stabilize the formed nanoparticles and prevent aggregation. tandfonline.com Other reducing agents, such as sodium borohydride, are also employed, often resulting in smaller particle sizes due to a faster reduction rate. beloit.edu The choice of reducing and stabilizing agents allows for control over the final nanoparticle morphology. researchgate.netacs.org

For fuel cell applications, particularly in proton-exchange membrane (PEM) fuel cells, AuNPs are often used in combination with other metals, most notably platinum (Pt). azom.com These bimetallic or alloyed Au/Pt nanoparticles have demonstrated enhanced electrocatalytic properties compared to either metal alone. azom.com Gold(III) chloride trihydrate can be co-reduced with a platinum precursor to form these alloyed catalysts. The presence of gold can improve the catalyst's stability and tolerance to carbon monoxide (CO), a common poison for platinum catalysts in fuel cells that utilize hydrogen generated from reforming hydrocarbons. researchgate.net

These Au-based nanocatalysts are primarily employed for the oxygen reduction reaction (ORR) at the cathode, a critical and often rate-limiting step in fuel cells. azom.commdpi.com The high surface area of the nanoparticles provides a large number of active sites for the reaction. Research has shown that gold nanoclusters exhibit size-specific electronic structures that can be tuned to enhance catalytic activity for reactions central to energy conversion, including the ORR and hydrogen evolution reaction (HER). mdpi.comnih.gov The development of electrocatalysts from Gold(III) chloride trihydrate is a key area of research aimed at reducing the reliance on expensive platinum and improving the efficiency and durability of fuel cells. azom.comresearchgate.net

Table 2: Common Methods for Synthesizing Gold Nanoparticle Electrocatalysts from Gold(III) Chloride Trihydrate

Synthesis Method Reducing Agent Typical Particle Size Key Features
Turkevich Method Trisodium (B8492382) Citrate 10–20 nm Citrate acts as both reductant and stabilizer; produces relatively monodisperse particles. tandfonline.com
Brust-Schiffrin Method Sodium Borohydride 1–5 nm Two-phase (organic/aqueous) synthesis; uses thiol capping agents for high stability.
Seeding Growth Ascorbic Acid / Hydroquinone Variable (controlled) Small "seed" particles are grown to a desired size by adding more gold precursor and a weaker reducing agent. tandfonline.com
Photochemical Reduction UV Irradiation Variable Reduction of Au(III) is induced by UV light, often in the presence of a photosensitizer or stabilizer. researchgate.net

Precursor Role in Advanced Nanomaterial Synthesis

Synthesis of Gold Nanoparticles (AuNPs) from Gold(III) Chloride Trihydrate

The synthesis of AuNPs from Gold(III) chloride trihydrate typically involves the reduction of an aqueous solution of HAuCl₄. nih.gov This process leads to the formation of gold atoms, which then nucleate and grow into nanoparticles. beloit.edu The color of the solution changes as the nanoparticles form, often resulting in a characteristic wine-red or ruby-red colloid, indicating the successful synthesis of spherical AuNPs. nanocon.eublucher.com.br

A variety of chemical reducing agents are employed to convert Au³⁺ ions from Gold(III) chloride trihydrate into metallic gold. The choice of reducing agent is critical as it influences the reaction kinetics and the final characteristics of the nanoparticles. Common methods involve agents such as sodium citrate (B86180), hydrazine (B178648) sulfate, sodium borohydride, and sodium thiocyanate.

The Turkevich method, developed in the 1950s, is a widely used technique for synthesizing spherical gold nanoparticles, typically in the 10 nm to 30 nm range. nih.gov The process involves adding a reducing agent, such as trisodium (B8492382) citrate, to a boiling aqueous solution of Gold(III) chloride trihydrate (HAuCl₄). nih.govnanopartz.com The citrate ions serve a dual role: they act as the reducing agent and as a capping agent, adsorbing to the surface of the nanoparticles to prevent aggregation and ensure colloidal stability. nanopartz.combeloit.edu

The reaction mechanism is complex. It is understood to involve the reduction of Au³⁺ to Au⁰, with intermediate species like Au⁺ also forming. rsc.org The citrate itself is oxidized to dicarboxy acetone during the reaction. nih.govnih.gov The color of the solution transitions from a pale yellow to gray, then blue, and finally to a stable deep red, signifying the formation of monodisperse AuNPs. wisc.edu

Variations of the Turkevich method allow for tuning the size of the resulting nanoparticles. A key parameter is the molar ratio of trisodium citrate to HAuCl₄. nih.gov Generally, increasing the citrate concentration leads to the formation of smaller nanoparticles due to a faster nucleation rate. nanopartz.com Other factors that influence the synthesis include pH, reaction temperature, and the order of reagent addition. nih.govnanopartz.comrsc.org For instance, a room-temperature approach has been developed where controlling the initial pH of the reactant solution allows for the synthesis of monodisperse gold nanoparticles. nih.gov

Table 1: Effect of Trisodium Citrate to HAuCl₄ Molar Ratio on AuNP Size
Molar Ratio (Citrate:HAuCl₄)Average Particle Diameter (nm)ObservationsSource
1.5:1~33.08 nm to ~50 nmParticles become less spherical and more polydispersed. nih.govnih.gov
1.75:1~18.4 nmSynthesized AuNPs were distinct with a standard deviation of 0.94 nm. nih.gov
2.8:1~15 nmWell-defined size and shape with narrow size distribution. nih.gov

Hydrazine sulfate is another reducing agent used for the synthesis of AuNPs from Gold(III) chloride complex ions. advanceseng.com The reaction mechanism is a multi-step process. It begins with a homogeneous, bimolecular reduction of Au(III) complex ions to an intermediate Au(I) state. advanceseng.comresearchgate.net This is followed by an autocatalytic reduction of the Au(I) ions to metallic gold (Au⁰), which initiates the nucleation and subsequent growth of the gold nanoparticles. advanceseng.comresearchgate.net Kinetic studies show that the reduction of gold(I) to metallic gold is the rate-determining step in the formation of the nanoparticles. advanceseng.com

Sodium borohydride (NaBH₄) is a strong reducing agent capable of rapidly reducing Au³⁺ ions from Gold(III) chloride trihydrate to form AuNPs. nanocon.eubeloit.edu This method is often used to produce very small nanoparticles, typically in the range of 3 nm. rsc.org The synthesis is usually conducted at room temperature or even at 0°C to control the reaction rate. nanocon.eu Due to the strength of the reducing agent, the nucleation process is very fast, leading to a large number of small nuclei. A stabilizing agent, such as polyvinylpyrrolidone (PVP), is often used in conjunction with sodium borohydride to prevent the aggregation of the nanoparticles formed. blucher.com.br

Gold nanoparticles can also be synthesized using sodium thiocyanate (NaSCN) as a reducing agent, typically under alkaline conditions. nih.gov This method can produce very small nanoparticles, around 2-3 nm in diameter. nih.gov Thiocyanate ions (SCN⁻) can also adsorb to the surface of the synthesized AuNPs due to their high affinity for gold, which can inhibit further particle growth. rsc.org By controlling reaction parameters, such as the delay time between the addition of HAuCl₄ to an alkaline solution and the subsequent addition of the sodium thiocyanate, it is possible to produce oligomeric clusters of nanoparticles with sizes ranging from approximately 3 nm to 25 nm. nih.gov

Precise control over the size and morphology (shape) of gold nanoparticles is crucial as these characteristics determine their unique optical, electronic, and catalytic properties. nih.gov Several experimental parameters can be adjusted during the synthesis from Gold(III) chloride trihydrate to achieve the desired nanoparticle characteristics.

Key factors influencing AuNP size and shape include:

Concentration of Reactants: The molar ratio of the reducing/capping agent to the gold precursor (HAuCl₄) is a primary determinant of nanoparticle size. nih.govnih.gov For example, in the Turkevich method, decreasing the ratio of citrate to gold chloride leads to larger, more polydisperse, and less spherical nanoparticles. nih.gov

pH of the Solution: The pH of the reaction medium significantly affects the rate of reduction and the stability of the resulting colloid. nih.gov An optimal pH can lead to highly monodisperse and stable nanoparticles. For room-temperature citrate reduction, a pH of 5 was found to be optimal for producing spherical nanoparticles with a narrow size distribution. nih.gov

Reaction Temperature: Temperature influences the kinetics of nucleation and growth. nih.gov In some systems, higher temperatures can lead to smaller particles due to increased nucleation rates. mtech.edu

Reaction Time: The duration of the reaction can affect the final size of the nanoparticles, as growth can continue over time until the precursor is depleted. nih.gov

Table 2: Influence of Synthesis Parameters on AuNP Characteristics
ParameterEffect on AuNP Size/MorphologyMethod/ContextSource
Citrate:AuCl₄ RatioDecreasing the ratio from 2.8 to 1.5 increases particle size from ~15 nm to ~50 nm.Turkevich Method nih.gov
pHAn optimal pH of 5 yields highly monodisperse, spherical particles. Other pH values can lead to anisotropic shapes or coagulation.Room-Temperature Citrate Reduction nih.gov
TemperatureHigher temperatures can lead to smaller particles by increasing nucleation and growth rates.General Chemical Reduction nih.govmtech.edu
HAuCl₄ ConcentrationHigher initial concentrations of HAuCl₄ can result in larger AuNPs under the same irradiation conditions.Photochemical Synthesis scielo.br
Reaction TimeParticle size can increase with reaction time. For a 1.75:1 citrate:gold ratio, size increased from 17.76 nm at 10 min to 21.02 nm at 70 min.Turkevich Method nih.gov

Influence of Process Parameters on AuNP Characteristics

The final characteristics of gold nanoparticles (AuNPs), including their size, shape, and stability, are highly dependent on the conditions of the synthesis reaction. By carefully controlling parameters such as precursor concentration, pH, temperature, and reaction time, it is possible to fine-tune the properties of the resulting nanoparticles for specific applications.

Precursor Concentration: The initial concentration of Gold(III) chloride trihydrate plays a crucial role in determining the final size and size distribution of the AuNPs. Generally, a higher initial concentration of the gold precursor, while keeping other parameters constant, leads to the formation of a larger number of smaller nanoparticles. However, one study found that within a certain range, the initial concentration of HAuCl₄ had a minimal effect on the final particle size and distribution. nih.gov In some synthesis methods, the molar ratio of the reducing agent to the gold precursor is a primary factor in controlling particle size. nih.gov For instance, in the Turkevich method, decreasing the molar ratio of trisodium citrate to gold chloride results in an increase in particle size. nih.gov

pH: The pH of the reaction medium significantly affects both the synthesis process and the final properties of the AuNPs. The pH can influence the reduction potential of the reagents and the surface charge of the forming nanoparticles, thereby affecting their stability and aggregation. It has been demonstrated that a pH greater than 6 is suitable for the formation of monodisperse AuNPs. nih.gov Variations in pH can lead to changes in the concentration of the synthesized gold colloidal suspension, with a study showing a 46% reduction in reaction yield when the pH dropped from 5.3 to 4.7. mdpi.com The size of AuNPs can also be influenced by pH, with smaller nanoparticles generally produced at alkaline pH values compared to acidic conditions. mdpi.com The zeta potential, a measure of the stability of the colloidal suspension, is also pH-dependent, with more negative charges observed at alkaline pH, contributing to greater stability. mdpi.com

Temperature: The reaction temperature is a critical parameter that influences the kinetics of nucleation and growth of AuNPs. Higher temperatures generally lead to a faster reaction rate and the formation of more monodisperse (uniformly sized) nanoparticles. nih.govresearchgate.net For example, in one study, increasing the reaction temperature from 23 °C to 80 °C resulted in an increase in the mean diameter of the AuNPs and a wider size distribution. mdpi.com However, the effect of temperature can also be dependent on other factors, such as the molar ratio of reactants. At a low molar ratio of citrate to gold, the particle size was found to decrease with increasing temperature, while at a higher molar ratio, no significant effect of temperature on particle size was observed. nih.gov

Reaction Time: The duration of the reaction has a direct impact on the growth of the AuNPs. After the initial nucleation phase, the nanoparticles grow in size over time as more gold ions are reduced onto their surface. Studies have shown a correlation between reaction time and the final size of the nanoparticles, with longer reaction times generally leading to larger particles. nih.govresearchgate.net For example, in a synthesis using trisodium citrate, the particle size increased from approximately 18 nm after 10 minutes to 21 nm after 70 minutes. nih.gov The pH of the solution can also fluctuate over the course of the reaction, which in turn can influence the growth and stability of the nanoparticles. acs.orgnih.gov

Table 1: Influence of Process Parameters on Gold Nanoparticle Characteristics

Parameter General Effect on AuNP Characteristics Research Findings
Precursor Concentration Can influence the number and size of nanoparticles. Minimal effect on final particle size within a certain range in some studies. nih.gov Molar ratio to reducing agent is a key factor for size control. nih.gov
pH Affects reaction yield, particle size, and stability. Monodisperse AuNPs are favored at pH > 6. nih.gov Alkaline pH can lead to smaller particle sizes compared to acidic pH. mdpi.com Higher pH can result in a higher concentration of AuNPs. mdpi.com
Temperature Influences reaction kinetics, particle size, and monodispersity. Higher temperatures generally lead to faster formation and more uniform nanoparticles. nih.govresearchgate.net The effect can be dependent on the molar ratio of reactants. nih.gov
Reaction Time Determines the extent of nanoparticle growth. Longer reaction times typically result in larger nanoparticles. nih.govresearchgate.net

Synthesis of Other Gold Nanomaterials

Beyond spherical nanoparticles, Gold(III) chloride trihydrate serves as a versatile precursor for the synthesis of a variety of other gold nanomaterials with distinct morphologies and properties.

Gold Nanoclusters

Gold nanoclusters are ultra-small nanoparticles, typically less than 2 nanometers in diameter, that exhibit molecule-like properties such as discrete electronic transitions and fluorescence. The synthesis of these clusters often involves the reduction of Gold(III) chloride trihydrate in the presence of specific stabilizing agents or under controlled reaction conditions that favor the formation of these small aggregates. nih.gov One method involves the reduction of HAuCl₄ with sodium thiocyanate under alkaline conditions, where varying the time between the addition of the gold precursor and the reducing agent allows for control over the size of the resulting oligomeric nanoclusters. nih.gov

Gold Films and Coatings

Thin films and coatings of gold are important for various applications in electronics, optics, and catalysis. Gold(III) chloride trihydrate can be used to deposit gold films onto various substrates. One method involves using an atmospheric pressure plasma torch fed with an aerosolized solution of tetrachloroauric(III) acid trihydrate. rsc.org In this process, the solvent and deposition time can be controlled to influence the dispersion and morphology of the resulting gold nanoparticle film. rsc.org Gold coatings can also be applied to other nanoparticles, such as iron oxide, to create core-shell structures. This is typically achieved by reducing gold ions from Gold(III) chloride trihydrate onto the surface of the core nanoparticles. nih.gov

Gold Alloy Materials

Gold alloy nanoparticles, which combine gold with one or more other metals, exhibit properties that are often superior to those of the individual components. Gold(III) chloride trihydrate can be co-reduced with salts of other metals to form these alloyed nanostructures. The synthesis of gold-silver bimetallic nanoparticles, for example, can be achieved through the reduction of a mixture of Gold(III) chloride and a silver salt. The use of a halogen-free gold precursor, such as gold(III) oxide, can be advantageous in some cases to prevent issues with silver solubility. nih.gov

Gold Nanocomposites (e.g., Black Phosphorus-Gold, Iron Oxide-Gold)

Gold nanocomposites are hybrid materials where gold nanoparticles are integrated with other materials to create multifunctional systems.

Iron Oxide-Gold Nanocomposites: These materials combine the magnetic properties of iron oxide with the plasmonic and chemical properties of gold. A common synthesis strategy involves the reduction of Gold(III) chloride trihydrate in the presence of pre-synthesized iron oxide nanoparticles. nih.govresearchgate.net The gold can be deposited as a shell around the iron oxide core or as satellite nanoparticles on the surface. researchgate.net

Surface Chemistry Applications and Modifications Utilizing Gold(III) Chloride Trihydrate

The surface of gold nanoparticles can be readily modified with a variety of molecules, which is crucial for their application in fields like sensing, catalysis, and biomedicine. Gold(III) chloride trihydrate plays a role not only in the synthesis of the gold core but also in processes related to surface functionalization.

The functionalization of gold nanoparticles is key to their use in health-related applications, as it allows for precise control over their surface properties. nih.gov For example, in the synthesis of citrate-stabilized gold nanoparticles using Gold(III) chloride trihydrate, the citrate ions act as both a reducing agent and a capping agent, providing a negatively charged surface that prevents aggregation. nih.gov This citrate layer can then be displaced by other molecules, such as thiolated ligands, to tailor the surface chemistry for specific interactions. The reduction of Gold(III) chloride on silicate surfaces has also been investigated, proposing a mechanism involving ligand substitution between the gold chloride complex and hydroxyl groups on the silicate surface. nih.govresearchgate.net

Coordination Chemistry and Ligand Interactions of Gold Iii Chloride Trihydrate

Structural Characteristics of the Tetrachloroaurate(III) Anion in Solution and Solid State

The tetrachloroaurate(III) anion, [AuCl₄]⁻, is the fundamental coordination complex present in gold(III) chloride trihydrate. In both the solid state and in solution, the [AuCl₄]⁻ anion typically adopts a square planar molecular geometry. landsurvival.comwikipedia.orgchemeurope.com This arrangement is characteristic of d⁸ metal ions like Au(III). wikipedia.orguea.ac.uk

In the solid state, the crystal structure of chloroauric acid hydrates reveals the presence of the [AuCl₄]⁻ anion. For instance, the tetrahydrate crystallizes as [H₅O₂]⁺[AuCl₄]⁻·2H₂O, clearly defining the square planar anionic gold complex. wikipedia.org The gold center is primarily covalently bonded to the four chloride ligands, a reflection of the high +3 oxidation state and the significant electronegativity of gold. landsurvival.comchemeurope.com X-ray diffraction studies on related tetrachloroaurate (B171879) salts have determined Au-Cl bond distances to be approximately 2.28 Å. wikipedia.org In the solid state, these anions can further interact through weak Au···Cl contacts, forming supramolecular structures. researchgate.net

In aqueous solution, gold(III) chloride dissolves to form the tetrachloroaurate(III) anion, which is the dominant species in acidic chloride media. landsurvival.comwikipedia.orgresearchgate.net The square planar geometry is maintained in solution. The bonding in the [AuCl₄]⁻ anion has been described as having a higher electrostatic than covalent character. researchgate.net

Table 1: Structural Properties of the Tetrachloroaurate(III) Anion

PropertyDescription
Central Atom Gold (Au)
Oxidation State +3
Coordination Number 4
Geometry Square Planar landsurvival.comwikipedia.orgchemeurope.com
Typical Au-Cl Bond Length ~2.28 Å wikipedia.org
Hybridization (simplified) dsp²
Electronic Configuration d⁸ uea.ac.uk

Ligand Exchange Reactions and Complex Formation

The chloride ligands in the [AuCl₄]⁻ anion are labile and can be substituted by a variety of other ligands, leading to the formation of new gold(III) complexes. cymitquimica.com These ligand exchange reactions are fundamental to the synthetic utility of gold(III) chloride trihydrate. The kinetics of these substitution reactions often follow a two-term rate law, which is typical for square planar complexes, and are generally associative in nature. researchgate.net

When gold(III) chloride is dissolved in water, it forms acidic hydrates and the conjugate base [AuCl₃(OH)]⁻. wikipedia.org In the presence of hydrochloric acid, the equilibrium is shifted towards the formation of chloroauric acid, H[AuCl₄]. landsurvival.comwikipedia.org Chloroauric acid itself is the product when gold metal is dissolved in aqua regia, a mixture of nitric acid and hydrochloric acid. ontosight.aiwikipedia.orgwikipedia.org

Reaction: AuCl₃ + HCl → H[AuCl₄] landsurvival.comwikipedia.org

Gold(III) chloride readily reacts with cyanide ions to form the highly stable tetracyanoaurate(III) complex, [Au(CN)₄]⁻. This reaction is a classic example of ligand exchange where the chloride ligands are completely replaced by cyanide ligands. For instance, the reaction of gold(III) chloride with potassium cyanide yields potassium tetracyanoaurate(III). wikipedia.org

Reaction: AuCl₃ + 4 KCN → K[Au(CN)₄] + 3 KCl landsurvival.comwikipedia.org

Studies have shown that the reaction of [AuCl₄]⁻ with hydrogen cyanide in aqueous solution at a physiological pH of 7.4 leads directly to the formation of [Au(CN)₄]⁻ without the detection of intermediate mixed-ligand species. This rapid and complete substitution is attributed to the strong cis- and trans-accelerating effects of the cyanide ligands. nih.gov

The coordination chemistry of gold(III) extends to a variety of organic ligands.

Arenes: Gold(III) can interact with aromatic rings (arenes). For example, well-defined (P,C)-cyclometalated gold(III)–aryl complexes can react with olefins to form cationic gold(III)–alkyl complexes where a remote phenyl ring is η²-coordinated. researchgate.net While stable gold(III)-arene complexes are still relatively rare, their formation has been demonstrated as intermediates in catalytic cycles. DFT calculations suggest that some gold(III) resting states can contain a weak Au···η¹-arene π-interaction. doi.org

Carbon Monoxide: Gold(III) chloride reacts with carbon monoxide, though the products can be complex and dependent on reaction conditions. The reaction can lead to the reduction of gold(III) to gold(I) and the formation of gold carbonyl complexes. For example, the reaction of anhydrous AuCl₃ with CO can produce gold(I,III) chloride species. wikipedia.org Theoretical studies on complexes like [(C^N^C)Au(III)CO]⁺ have revealed significant Au(III) ← CO σ donation and, surprisingly, even larger Au(III) → CO π back-donation, which makes the coordinated CO susceptible to nucleophilic attack. researchgate.net

Role of Hydration Water Molecules in Compound Stability and Reactivity

The water molecules of hydration in gold(III) chloride trihydrate (HAuCl₄·3H₂O) are not merely passive components of the crystal lattice; they play an active role in the compound's stability and reactivity. cymitquimica.com

In solution chemistry, water molecules can act as ligands themselves. In aqueous solutions with low chloride concentration, water can displace chloride ligands to form aqua- and hydroxo-complexes like [AuCl₃(H₂O)] and [AuCl₃(OH)]⁻. wikipedia.org The presence of interfacial water molecules is also crucial in the catalytic activity of gold at solid/water interfaces, influencing reaction free energies through hydration of reactants, intermediates, and products. aip.org The reactivity of gold(III) chloride trihydrate is therefore intrinsically linked to its interaction with water, both in the solid state and in solution. cymitquimica.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost. Its application to gold(III) systems has been instrumental in unraveling complex chemical phenomena. scispace.comresearchgate.net

Elucidation of Electronic Structures and Properties

DFT calculations are crucial for understanding the electronic structure of gold(III) complexes. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to clarifying the chemical reactivity and stability of these compounds. frontiersin.org For instance, in dinuclear gold(III) complexes, HOMOs have been found to be concentrated on one gold center. frontiersin.org

Quantum chemical calculations based on DFT have been employed to study the charge distribution and bonding energies of gold(III) complexes. rsc.org These calculations help in determining the stable structures of these complexes in different environments. rsc.org For example, in a study involving 5,5-dimethylhydantoin (B190458) (DMH) as a complexing agent, DFT calculations showed that Au³⁺ is the appropriate gold source and that [Au(DMH)₄]⁻ with a 2N(4)–Au coordination structure is the most stable form of the gold(III) complex in the electrolyte. rsc.org

Modern molecular electronic structure theories like DFT are essential for achieving quantitative predictive power for gold nanoclusters, enabling the prediction of cluster structures, densities of states, and electronic spectra. aip.orgaip.org

Prediction of Reactivity and Selectivity in Gold(III) Complexes

DFT is widely used to predict the reactivity and selectivity of gold(III) complexes in various chemical transformations. The Fukui function, derived from DFT, helps in identifying the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net This is particularly useful in understanding the reactivity of different gold complexes.

The choice of ligands significantly influences the reactivity of gold(III) complexes. DFT studies have shown that the presence of different nitrogen-donor inert ligands can stabilize the gold(III) ion and enhance its binding affinity towards biomolecules. frontiersin.org P,N-chelated gold(III) complexes, for example, have been shown through DFT and experimental techniques to be catalytically active in synthetically useful transformations. diva-portal.org

Mechanistic Pathways of Gold(III)-Catalyzed Reactions

DFT calculations have been instrumental in elucidating the mechanisms of gold(III)-catalyzed reactions. chemrxiv.org These studies often explore various plausible reaction pathways and identify the rate-determining steps. rsc.org For instance, in the gold(III)-catalyzed synthesis of highly substituted furans, DFT calculations revealed two possible pathways: a rsc.orgrsc.org-sigmatropic rearrangement and a rsc.orgnih.gov-acyloxy migration. The calculations suggested that the major pathway involves a Rautenstrauch-type rsc.orgnih.gov-migration to form an Au(III) vinyl carbenoid intermediate. rsc.org

In the gold(III)-catalyzed hydrofurylation of C-C multiple bonds, DFT calculations helped rationalize the functionalizations in terms of a novel "concerted electrophilic ipso-substitution" (CEIS) mechanism. nih.gov This mechanism involves the gold(III)-furyl σ-bond acting as a nucleophile. nih.gov DFT has also been used to investigate the arylation-lactonization of γ-alkenoic acids, revealing both cis and trans mechanistic pathways with distinct rate-determining steps. acs.org

Furthermore, DFT has been employed to model reductive elimination reactions from Au(III) complexes, comparing inner-sphere versus SN2 pathways for C(sp3)–X bond formation. acs.org

Assessment of Intermolecular Interactions (e.g., Catalyst-Substrate, Solvent Effects)

Solvent effects are often incorporated into DFT calculations using models like the polarizable continuum model (PCM). rsc.org This allows for a more realistic simulation of the reaction environment and its influence on the reaction mechanism and energetics. For example, in the gold(III)-catalyzed synthesis of furans, solvent effects were explored using PCM for toluene. rsc.org

Basis Set Optimization for Gold-Containing Systems

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which mathematically describes the orbitals of the atoms. For heavy elements like gold, relativistic effects must be considered, often through the use of effective core potentials (ECPs). The LANL2DZ basis set with ECP is commonly used, but its performance can be improved by adding polarization functions. lanl.govchim.it

Studies have benchmarked various DFT functionals and basis sets for gold-containing systems. lanl.govacs.org For ligated gold clusters, the TPSS/TZVP level of theory has been suggested as a reliable method for geometry optimization and energy computations, while the LANL2DZ-P basis set is a good alternative for larger systems. lanl.gov For Au(I)/Au(III) complexes with unsaturated hydrocarbons, B2GP-PLYP, PBE0, and B2-PLYP have been identified as the best-performing functionals. acs.org A quasirelativistic pseudopotential and the LANL2TZ basis set with added f-polarization functions for Au have also been shown to accurately reproduce the properties of gold systems in combination with the PBE functional. researchgate.net

Quantum Chemical Calculations of Gold(III) Ion Interactions with Reducing Agents

Quantum chemical calculations provide valuable insights into the redox reactions involving gold(III) ions. These studies can elucidate the mechanism of reduction and the nature of the species involved.

For instance, the reduction of gold(III) bromide complexes by sodium nitrite (B80452) was studied using spectrophotometry and kinetic analysis. The results suggested a complex reaction path with two parallel, bimolecular reactions involving different reducing species (HNO₂ and NO₂⁻). researchgate.net

In another study on the formation of gold nanoparticles from the reduction of gold(III) chloride complex ions by hydrazine (B178648) sulfate, the mechanism was found to involve multiple steps. researchgate.net The initial step is the homogeneous, bimolecular reduction of the Au(III) complex ions. This is followed by the autocatalytic reduction of Au(I) ions, which triggers the nucleation and growth of the gold nanoparticles. researchgate.net

Quantum chemical calculations have also been used to investigate the interactions between gold(III) ions and various amino acids, which can act as reducing agents and stabilizers in the formation of gold nanoclusters. rsc.org These calculations help in understanding the binding affinities and the specific interaction sites. For example, the interaction energy of Au(III) with the negatively charged selenium in selenocysteine (B57510) was found to be significantly higher than with the sulfur in cysteine. rsc.orgnih.gov

Table of Binding Energies for Au(III) with Amino Acid Residues

Amino Acid Interaction Site Binding Energy (ΔE_binding) (kcal/mol) Citation
Selenocysteine (Sec) Se⁻ -44.7 rsc.orgnih.gov
Cysteine (Cys) S⁻ -45.4 rsc.org
Cysteine (Cys) SH -27.6 rsc.orgnih.gov
Methionine (Met) S -17.4 rsc.org
Tryptophan (Trp) C3 -19.9 rsc.org
Tryptophan (Trp) -16.4 rsc.org
Serine (Ser) OH -4.4 rsc.org
Threonine (Thr) OH -2.8 rsc.org

Note: Negative binding energies indicate a favorable interaction.

Mechanistic and Kinetic Studies of Reactions Involving Gold Iii Chloride Trihydrate

Reaction Mechanisms of Gold Nanoparticle Formation

The initial and critical step in the formation of gold nanoparticles is the homogeneous, bimolecular reduction of Au(III) complex ions in the solution. agh.edu.plresearchgate.net This process involves a two-step reduction, first from Au(III) to Au(I), and subsequently from Au(I) to metallic Au(0). researchgate.netresearchgate.netresearchgate.net

Following the initial reduction steps, the formation of gold nanoparticles proceeds via an autocatalytic pathway. This means the gold nanoparticles themselves catalyze the further reduction of gold ions from the solution, leading to their own growth. researchgate.netoregonstate.edu A key feature of this process is the presence of a significant induction period, which can be shortened by introducing pre-formed gold nanoparticles (the final product) into the system, a clear indicator of autocatalysis. researchgate.net

The mechanism involves several key stages:

Au(I) Intermediate Formation: The reduction of Au(III) initially yields Au(I) species, which act as an intermediate. rsc.orgresearchgate.netacs.org These Au(I)-thiolate complexes, for example, are widely considered precursors to gold nanoparticle formation. acs.org

Nucleation: A slow, continuous nucleation process follows, where the reduced Au(0) atoms associate to form stable nuclei. mdpi.comscispace.com This step is often the rate-limiting part of the initial phase. researchgate.netresearchgate.net

Autocatalytic Growth: Once stable nuclei are formed, they provide a catalytic surface for the reduction of remaining Au(I) and Au(III) ions, leading to a much faster growth phase. mdpi.comscispace.comrsc.org This surface-catalyzed reaction is the essence of the autocatalytic process. researchgate.netresearchgate.net

This entire sequence of slow nucleation followed by fast autocatalytic growth is well-described by the Finke–Watzky (F-W) model. scispace.comrsc.org

The reduction of Au(III) to Au(0) is fundamentally an electron transfer process. The nature of this transfer can be investigated through various methods, including computational calculations and electrochemical studies.

In biological systems, such as the reduction of Au(III) by the reductase enzyme GolR, Density Functional Theory (DFT) calculations have elucidated the electron transfer pathway. The process involves three consecutive proton-coupled electron transfer (PCET) steps. Mulliken charge analysis confirms the transfer of electrons from an Fe-containing active site within the enzyme to the gold atom, evidenced by changes in the calculated atomic charges. acs.orgresearchgate.net For example, the Mulliken charge of the gold atom changes from positive to negative, while the iron atom's charge changes in the opposite direction, indicating electron donation. acs.orgresearchgate.net

In chemical systems, electron transfer can be influenced by the surrounding medium. Halide ions, for instance, can create an electrostatic barrier that inhibits electron transfer during the redox reaction. researchgate.net In photochemically induced reactions, electron transfer is initiated by light. For example, in a system containing gold(III) and zinc(II) porphyrins, photoexcitation leads to electron transfer from the zinc porphyrin to the gold metal center. acs.org Similarly, under violet light, citrate (B86180) can act as a reducing agent by transferring an electron to gold(III) ions. mdpi.com Microbial systems can also facilitate extracellular electron transfer (EET) to reduce Au(III), sometimes using secreted molecules like riboflavin (B1680620) as mediators. nih.gov

Table 1: Mulliken Charge Analysis of Au(III) Reduction by GolR

StepSpeciesMulliken Charge of AuMulliken Charge of FeIndication
Initial CoordinationAuIIICl2(OH)2− coordinated to FeII+0.041 e+1.033 eInitial state before electron transfer. acs.orgresearchgate.net
First PCET StepFormation of AuIICl2OH−-0.156 e+1.090 eElectron transfer from Fe to Au. acs.orgresearchgate.net
Fe RegenerationReduction of FeIII by NADH-+1.039 eFe active site is regenerated. acs.orgresearchgate.net

After the initial nucleation and growth phases, the evolution of the nanoparticle population is often governed by a process known as Ostwald ripening. acs.orgucl.ac.uk This phenomenon is characterized by the growth of larger, more energetically stable particles at the expense of smaller, less stable ones, which dissolve back into the solution. acs.org

Period I: Formation of initial, small spherical nanoparticles. acs.orgkobv.de

Period II: A growth phase dominated by Ostwald ripening. During this stage, a broadening of the particle size distribution can occur as smaller particles shrink and disappear, providing material for the larger particles to grow. acs.orgacs.orgkobv.de In some templated syntheses, this can lead to the formation of anisotropic structures like flat nanotriangles. acs.orgkobv.de

Period III: A final stage where the growth process levels off, and the particle aggregates may decompose into individual, stable nanoparticles. acs.orgkobv.de

This mechanism contrasts with a "focusing" regime that can occur at high monomer concentrations, where the size distribution narrows as smaller particles grow faster than larger ones. As the monomer concentration is depleted, the system switches to the Ostwald ripening or "defocusing" regime. acs.org

Kinetic Modeling and Determination of Rate Constants

To quantitatively understand and predict the behavior of gold nanoparticle synthesis, kinetic modeling is employed. These models help in determining key parameters like reaction rate constants, which are essential for controlling the final product characteristics. rsc.orgrsc.org

The kinetics of the reaction can be monitored using techniques like UV-Vis spectroscopy, which tracks the formation of the characteristic surface plasmon resonance (SPR) peak of the gold nanoparticles. scientific.net By fitting the time-dependent experimental data to kinetic models, rate constants can be extracted. For example, in the citrate reduction method, a pseudo-first-order rate constant has been calculated from the time-concentration profiles of the precursor. scientific.net In other systems, such as the reduction by formic acid, the reaction has been found to follow second-order kinetics. ceon.rsresearchgate.net

Table 2: Examples of Determined Rate Constants for Gold Nanoparticle Formation

Reducing AgentKinetic Model/OrderRate Constant (k)Temperature (°C)Reference
Sodium CitratePseudo-first order0.0178 s⁻¹Not specified scientific.net
Formic AcidSecond order61.8 M⁻¹s⁻¹50 ceon.rsresearchgate.net
Trisodium (B8492382) Citrate (pH 5)Second order (kc)7655 M⁻¹s⁻¹27 (Room Temp) nih.gov

The Finke-Watzky (F-W) two-step mechanism is one of the most widely applied models for describing the kinetics of nanoparticle formation. ucl.ac.uk It models the process as a slow, continuous nucleation step (A → B) with rate constant k₁, followed by a fast, autocatalytic surface growth step (A + B → 2B) with rate constant k₂. scispace.comacs.org

This model is particularly adept at describing the sigmoidal shape of kinetic curves (product concentration vs. time) observed in many syntheses, which is a hallmark of autocatalytic reactions. scispace.com Researchers have successfully fitted experimental data from various synthesis methods to the F-W model to determine the rate constants for nucleation (k₁) and growth (k₂). mdpi.comscispace.comacs.orgnih.gov

For example, in a synthesis using cinnamon extract, the F-W model was used to determine the activation parameters for both the nucleation and growth stages from temperature-dependent kinetic data. mdpi.comnih.gov While powerful, a limitation of the basic F-W model is that it does not predict particle size or concentration. To overcome this, it can be expanded upon with other approaches, such as population balance models. montana.edu

Table 3: Kinetic and Thermodynamic Parameters from Finke-Watzky Model Application (Data from a study using cinnamon extract as a reductant)

ParameterStageValueUnitsReference
Activation Energy (E)Nucleation (1)70.6kJ/mol mdpi.comnih.gov
Growth (2)19.6kJ/mol mdpi.comnih.gov
Enthalpy of Activation (ΔH‡)Nucleation (1)67.9kJ/mol mdpi.comnih.gov
Growth (2)17kJ/mol mdpi.comnih.gov
Entropy of Activation (ΔS‡)Nucleation (1)-76.2J/(K·mol) mdpi.comnih.gov
Growth (2)-204.2J/(K·mol) mdpi.comnih.gov

Influence of Reactant Concentrations on Reaction Rates

In the reduction of gold(III) chloride complexes ([AuCl₄]⁻) by various reducing agents, the reaction is often found to be bimolecular, meaning the rate is dependent on the concentrations of both the gold complex and the reducing agent. researchgate.net For instance, in the reaction with formic acid, kinetic studies have revealed that the rate of reaction is dependent on the concentrations of both reactants. researchgate.netceon.rs Similarly, the reduction of gold(III) chloride complex ions by L-ascorbic acid is considered a second-order reaction, where the rate is proportional to the concentrations of both reagents. researchgate.net

Research on the synthesis of gold nanoparticles via the reduction of tetrachloroauric acid (HAuCl₄) has also highlighted the critical role of reactant concentrations. In the widely used Turkevich method, the ratio of the reducing agent (trisodium citrate) to the gold salt concentration is a key parameter that influences the final particle size and distribution. rsc.orgacs.org Manipulating the initial concentrations of the reactants allows for control over the nucleation and growth phases of nanoparticle formation. nih.gov

The following table presents data from a kinetic study on the reduction of gold(III) chloride complexes with formic acid, illustrating the effect of reactant concentrations on the observed rate constant.

Table 1: Effect of Reactant Concentrations on the Rate Constant for the Reaction of [AuCl₄]⁻ with Formic Acid

[AuCl₄]⁻ (mM)HCOOH (mM)Temperature (°C)k_obs (s⁻¹)
0.151.5500.00018
0.153.0500.00035
0.154.5500.00052
0.057.5500.00091
0.107.5500.00092
0.157.5500.00091
0.207.5500.00090

Data sourced from kinetic studies on the reaction of gold(III) chloride complexes with formic acid. researchgate.net

The data indicates that at a constant gold(III) concentration, the observed rate constant increases with an increasing concentration of formic acid. However, when the concentration of formic acid is held constant, the initial concentration of the gold(III) complex has a negligible effect on the rate constant, suggesting a more complex reaction mechanism than a simple bimolecular collision. researchgate.net This can be indicative of a mechanism where the formation of an intermediate complex is a rapid pre-equilibrium step, followed by a slower, rate-determining step.

Photochemical Reactions and Their Mechanisms Involving Gold(III) Ions

Gold(III) ions, typically from precursors like gold(III) chloride trihydrate, are known to participate in a variety of photochemical reactions, where light is used to initiate or drive the chemical transformation. These reactions are central to processes such as the synthesis of gold nanoparticles and photocatalysis. researchgate.netresearchgate.net The mechanisms of these reactions can be diverse, often involving the generation of reactive intermediates upon photoexcitation.

One prominent application of the photochemistry of gold(III) ions is in the synthesis of gold nanoparticles (AuNPs). researchgate.net The general principle involves the photoreduction of Au(III) to Au(0) atoms, which then nucleate and grow into nanoparticles. nih.govresearchgate.net Several mechanisms have been proposed for this photoreduction process:

Free Radical Mechanism: In the presence of certain photosensitizers, such as ketones, and a hydrogen donor, UV light irradiation can generate ketyl radicals. researchgate.net These highly reducing radicals can then efficiently reduce Au(III) ions to Au(0), initiating nanoparticle formation. The process can be catalytic if the photosensitizer is regenerated. researchgate.net The key is to ensure efficient free-radical generation while minimizing direct quenching of the photosensitizer's excited state by the gold ions. researchgate.net

Disproportionation Mechanism: Another proposed pathway, particularly in solvents like ethylene (B1197577) glycol, involves the photochemical disproportionation of gold(III) complexes. nih.gov In this mechanism, photoexcitation leads to the formation of an intermediate where an Au-Au bond is formed between two gold complexes. This is followed by an electron transfer process, resulting in the formation of Au(I) and Au(III) species, which can further react to produce Au(0) atoms. The rate of this process can be influenced by the nature of the halide ligands, with bulkier bromide ions inhibiting the reaction compared to chloride ions. nih.gov

Photocatalytic Reduction: Gold(III) ions can be reduced on the surface of a semiconductor photocatalyst like titanium dioxide (TiO₂). sciencepublishinggroup.com Upon UV irradiation, TiO₂ generates electron-hole pairs. The photogenerated electrons are powerful reducing agents and can reduce the adsorbed Au(III) ions to elemental gold, which then deposits on the catalyst surface. The efficiency of this process is dependent on factors such as the initial Au(III) concentration, the photocatalyst dose, and the reaction time. sciencepublishinggroup.com

Energy Transfer Mechanism: Luminescent gold(III) complexes can act as potent photosensitizers in organic reactions. rsc.org Upon absorption of visible light, the gold(III) complex is excited to a triplet state. This excited state can then transfer its energy to a substrate molecule in a Dexter-type energy transfer process. rsc.orgnih.gov This generates a reactive triplet state of the substrate, which can then undergo further reactions, such as [2+2] cycloadditions. In these cases, the gold(III) complex acts as a true photocatalyst and is not consumed in the reaction. rsc.org

The following table summarizes the key aspects of different photochemical reaction mechanisms involving Gold(III) ions.

Table 2: Summary of Photochemical Reaction Mechanisms Involving Gold(III) Ions

MechanismKey Intermediates/ProcessInitiating LightTypical Application
Free Radical ReductionReducing radicals (e.g., ketyl radicals)UV LightGold Nanoparticle Synthesis
DisproportionationAu-Au bonded intermediates, Au(I) speciesUV LightGold Nanoparticle Synthesis
Photocatalytic ReductionElectron-hole pairs on semiconductor surfaceUV LightGold Recovery, Nanoparticle Deposition
Energy TransferExcited triplet state of Gold(III) complexVisible LightPhotocatalytic Organic Synthesis

These photochemical pathways offer versatile methods for harnessing light energy to drive chemical reactions involving gold(III) ions, leading to the formation of valuable nanomaterials and the catalysis of complex organic transformations.

Advanced Spectroscopic and Analytical Characterization Techniques

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the electronic transitions, oxidation states, and molecular vibrations associated with Gold(III) chloride trihydrate and its reaction products.

UV-Visible spectroscopy is a fundamental tool for monitoring chemical reactions involving Gold(III) chloride trihydrate, particularly the synthesis of gold nanoparticles (AuNPs). The formation of AuNPs is characterized by a phenomenon known as Surface Plasmon Resonance (SPR), which results in a strong absorption band in the visible region of the electromagnetic spectrum. The position and shape of this SPR peak are sensitive to the size and shape of the nanoparticles.

During the reduction of Au³⁺ ions from the precursor, the initial pale yellow color of the Gold(III) chloride trihydrate solution changes, often to shades of red or purple, indicating the formation of colloidal gold. neliti.com This color change corresponds to the appearance of an SPR peak, typically in the range of 500–600 nm. researchgate.net For instance, the synthesis of spherical AuNPs with a particle size of 20 nm resulted in a maximum absorbance at a wavelength of 530 nm. neliti.comneliti.com The monitoring of this peak's intensity and wavelength over time provides valuable kinetic information about the nucleation and growth of the nanoparticles.

UV-Vis spectroscopy can also be employed to determine the concentration of the Gold(III) chloride trihydrate precursor itself. Aqueous solutions of Au(III) chlorides exhibit ligand-to-metal charge transfer bands in the UV region. osti.gov A calibration curve can be generated by measuring the absorbance at a specific wavelength, such as 313 nm, for solutions of known Gold(III) chloride trihydrate concentrations. rsc.org This allows for the quantification of precursor consumption during a reaction.

ApplicationAnalyteWavelength Range (nm)Key ObservationReference
Reaction MonitoringGold Nanoparticles500 - 600Appearance and evolution of Surface Plasmon Resonance (SPR) peak neliti.com
Concentration DeterminationAu(III) Precursor~313Absorbance correlation with HAuCl₄ concentration rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For compounds derived from Gold(III) chloride trihydrate, XPS is crucial for determining the oxidation state of gold, distinguishing between the precursor Au(III) and the reduced metallic Au(0) state commonly found in gold nanoparticles.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state. A critical aspect of analyzing gold compounds is the potential for photoreduction of cationic gold species, particularly Au(III), by the X-ray source during the measurement process. cardiff.ac.uk Therefore, it is often recommended to acquire the Au 4f region quickly to minimize this effect. cardiff.ac.uk

The Au 4f region of the XPS spectrum is typically analyzed, which shows two peaks due to spin-orbit splitting: Au 4f₇/₂ and Au 4f₅/₂. The binding energy of the Au 4f₇/₂ peak is used to identify the oxidation state.

Oxidation StateTypical Au 4f₇/₂ Binding Energy (eV)ContextReference
Au(0)~84.0Metallic gold, gold nanoparticles cardiff.ac.ukresearchgate.net
Au(I)~85.0Gold(I) compounds cardiff.ac.uk
Au(III)~86.0Gold(III) precursor salts like HAuCl₄ cardiff.ac.uk

Fourier Transform Infrared Spectroscopy (FTIR) is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in a sample.

In the context of reactions involving Gold(III) chloride trihydrate, FTIR is not typically used to analyze the inorganic precursor itself but is instrumental in characterizing the organic molecules that act as reducing and capping agents during the synthesis of gold nanoparticles. The interaction of these organic molecules with the gold ions (Au³⁺) and the surface of the subsequently formed nanoparticles can lead to shifts in the characteristic vibrational frequencies of their functional groups.

For example, in the green synthesis of AuNPs using plant extracts, FTIR analysis can identify the involvement of specific biomolecules. Shifts in the absorption peaks corresponding to functional groups like hydroxyl (–OH), carbonyl (C=O), and amines (C–N) indicate their role in the reduction of Au³⁺ to Au⁰ and their subsequent binding to the nanoparticle surface, which stabilizes the colloid. neliti.com For instance, a shift in the O-H stretching vibration from 3414 cm⁻¹ to 3404 cm⁻¹ was observed, suggesting the involvement of phenolic compounds in the reduction of Au³⁺ ions. neliti.comneliti.com

Functional GroupTypical Wavenumber Range (cm⁻¹)Significance in AuNP SynthesisReference
O-H (alcohols, phenols)3200 - 3600Reduction of Au³⁺, capping of AuNPs neliti.comresearchgate.net
C=O (amides, carboxylic acids)1630 - 1750Reduction and stabilization neliti.comresearchgate.net
C-N (amines)1000 - 1250Stabilization of AuNPs neliti.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. While not commonly applied to the simple Gold(III) chloride trihydrate salt, NMR is extensively used for the structural elucidation of more complex Gold(III) coordination compounds and organometallic complexes.

Techniques such as ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of these nuclei within a molecule. When a ligand coordinates to a Gold(III) center, the electron density around the ligand's atoms is altered, leading to changes in the NMR chemical shifts, known as coordination shifts. These shifts provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bond. nih.govresearchgate.net For example, studies on Gold(III) chloride complexes with ligands like pyridine and phenanthroline have utilized ¹H, ¹³C, and ¹⁵N NMR to characterize the resulting structures. nih.gov Furthermore, ¹H NMR has been instrumental in identifying the formation of novel Gold(III) hydride complexes, with hydride signals observed over a wide chemical shift range, providing crucial information about their electronic structure and bonding. nih.gov

NucleusType of Information ObtainedApplicationReference
¹HProton environment, ligand coordination, hydride identificationStructural analysis of Gold(III) complexes, identification of Au-H bonds nih.govresearchgate.net
¹³CCarbon skeleton of ligands, metal-carbon interactionsCharacterization of organogold compounds and ligand coordination nih.govresearchgate.net
³¹PPhosphorus environment in phosphine ligandsStudying cis/trans isomers and phosphine coordination in Gold(III) complexes nih.gov
¹⁵NNitrogen environment in N-donor ligandsProbing the coordination of nitrogen-containing ligands to Gold(III) nih.govresearchgate.net

Microscopic and Scattering Techniques for Nanomaterial Analysis

When Gold(III) chloride trihydrate is used as a precursor for synthesizing nanomaterials, microscopic techniques are essential for visualizing and quantifying the physical characteristics of the resulting particles.

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. It is a primary method for the direct visualization of nanoparticles synthesized from Gold(III) chloride trihydrate. TEM provides high-resolution images that allow for the detailed analysis of the morphology (shape) and size distribution of the nanoparticles. mdpi.comscielo.br

From TEM images, researchers can determine whether the synthesized particles are spherical, rod-shaped, triangular, or of other morphologies. mdpi.comresearchgate.net By measuring the dimensions of a large number of individual particles from multiple TEM micrographs, a statistically significant average particle size and size distribution histogram can be constructed. orientjchem.orgacs.org For example, TEM analysis has been used to confirm the spherical shape and an average particle size of 20 nm for AuNPs synthesized using a specific method. neliti.comneliti.com The technique is also capable of revealing if particles are well-dispersed or aggregated. orientjchem.org

ParameterInformation Provided by TEMExample FindingReference
Morphology Shape of the nanoparticlesSpherical, rod-like, triangular, hexagonal mdpi.comresearchgate.net
Size Diameter or dimensions of individual nanoparticlesAverage particle size of 20 nm neliti.comneliti.com
Dispersion State of particle aggregationWell-dispersed or agglomerated particles orientjchem.org
Crystallinity Crystalline nature through diffraction patternsSelected Area Electron Diffraction (SAED) confirms metallic nature orientjchem.org

Elemental and Purity Analysis Methods

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique used for determining the elemental composition of a sample, particularly for the quantification of trace and ultra-trace elements. azom.comlibretexts.org For a high-purity compound like Gold(III) chloride trihydrate, ICP-MS is the method of choice for verifying its purity by measuring the concentration of metallic impurities. analytik-jena.frtsijournals.com

The process involves introducing the sample, typically in a liquid form after dissolution in a suitable acid like aqua regia, into a high-temperature argon plasma. cd-bioparticles.comresearchgate.net The plasma atomizes and ionizes the elements within the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive detection. cd-bioparticles.com

The purity of the gold source material is critical in many applications, especially in the electronics and nanotechnology sectors, where even minute levels of contaminants can adversely affect material properties and device performance. analytik-jena.fr ICP-MS can detect impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. libretexts.orgcd-bioparticles.com Common trace metal impurities that are monitored in high-purity gold and its compounds include silver, platinum, palladium, copper, iron, and lead. analytik-jena.frtsijournals.com

Table 3: Common Trace Metal Impurities in High-Purity Gold Compounds Analyzed by ICP-MS

ElementChemical SymbolTypical Concentration Limit
SilverAg< 1 ppm
PlatinumPt< 1 ppm
PalladiumPd< 1 ppm
CopperCu< 1 ppm
IronFe< 1 ppm
LeadPb< 1 ppm
ZincZn< 1 ppm
NickelNi< 1 ppm

Note: The specific concentration limits can vary depending on the grade and intended application of the Gold(III) chloride trihydrate.

Gravimetric analysis is a traditional and highly accurate quantitative method for determining the amount of a substance by weighing. For Gold(III) chloride trihydrate, gravimetric analysis is the definitive method for quantifying its gold content. nih.govacs.orgresearchgate.net This technique is considered a primary method of measurement because its results are directly traceable to the SI unit for mass. nih.govresearchgate.net

The procedure for the gravimetric determination of gold from Gold(III) chloride involves the chemical reduction of the gold(III) ions in solution to elemental gold. acs.orgfireassay.eu The sample is first accurately weighed and dissolved, typically in dilute hydrochloric acid. A reducing agent, such as sulfurous acid, oxalic acid, or hydroxylamine hydrochloride, is then added to the solution. nih.govacs.orgfireassay.eu This causes the gold to precipitate out of the solution as a solid metal.

The precipitated gold is then carefully collected by filtration, washed to remove any co-precipitated impurities, dried, and ignited to ensure all volatile components are removed. acs.org Finally, the pure, elemental gold is weighed. The percentage of gold in the original Gold(III) chloride trihydrate sample can then be calculated from the initial sample weight and the final weight of the precipitated gold. acs.org For ACS reagent grade Gold(III) chloride trihydrate, the gold content should be no less than 49.0%. acs.org

The precision of this method is very high, with studies showing that the purity of gold can be determined with a high degree of confidence. nih.govresearchgate.net For example, replicate analyses of a gold sample using a gravimetric method with hydroxylamine hydrochloride as the reducing agent yielded a purity of 99.993% with a very low uncertainty. nih.govresearchgate.net

Table 4: Steps in Gravimetric Analysis of Gold Content

StepDescriptionPurpose
1. Sample Preparation An accurately weighed sample of Gold(III) chloride trihydrate is dissolved in a suitable solvent (e.g., dilute HCl).To create a homogeneous solution for the reaction.
2. Reduction A reducing agent (e.g., sulfurous acid) is added to the solution.To convert Au(III) ions into solid, elemental gold (Au⁰).
3. Digestion The solution is heated to encourage the coagulation of the gold precipitate.To form larger particles that are easier to filter.
4. Filtration and Washing The precipitated gold is separated from the solution using a filter and washed with dilute acid.To isolate the pure gold and remove any soluble impurities.
5. Drying and Ignition The filtered precipitate is dried in an oven and then ignited at a high temperature.To remove all moisture and any volatile impurities.
6. Weighing The crucible containing the pure gold is cooled and weighed accurately.To determine the final mass of the elemental gold.
7. Calculation The percentage of gold in the original sample is calculated.To quantify the gold content of the Gold(III) chloride trihydrate.

Research and Practical Considerations in Handling Gold Iii Chloride Trihydrate

Purity and Trace Metal Basis Requirements for Rigorous Research

The purity of Gold(III) chloride trihydrate is a paramount concern for ensuring the reliability and reproducibility of experimental results. High-purity grades, often exceeding 99.9%, are essential for applications in nanotechnology, electronics, and catalysis accio.com. The presence of metallic impurities can significantly alter the physicochemical properties of the final products. For instance, in the synthesis of gold nanoparticles, trace metal contaminants can act as nucleation sites, leading to uncontrolled particle growth and a lack of uniformity in size and shape.

For rigorous research applications, specifying the "trace metals basis" is crucial. This designation indicates that the purity percentage is determined by the content of trace metallic impurities. For example, a 99.999% trace metals basis purity allows for a maximum of 20 ppm of total metallic impurities . Suppliers typically provide a certificate of analysis detailing the levels of specific trace metals, which is vital for interpreting experimental outcomes and for studies where even minute quantities of other metals could interfere with the intended reactions or measurements. The gold (Au) content in the trihydrate form is typically between 48-50% accio.com.

Table 1: Purity Grades and Corresponding Trace Metal Limits for Gold(III) Chloride Trihydrate

Purity Grade Trace Metal Basis (%) Maximum Total Metallic Impurities (ppm) Primary Research Applications
High Purity >99.9 <1000 General nanotechnology, catalysis sigmaaldrich.com
Ultra-High Purity 99.99 ≤150 Advanced electronics, sensitive catalysis sigmaaldrich.com

Stability and Degradation of Gold(III) Chloride Solutions in Experimental Protocols

Gold(III) chloride trihydrate solutions are susceptible to degradation over time, which can impact the reproducibility of experiments. It is generally recommended to use freshly prepared solutions for sensitive applications like electrochemical deposition to minimize the effects of decomposition and contamination researchgate.net.

Several factors can influence the stability and longevity of Gold(III) chloride solutions:

Light: Gold(III) chloride is light-sensitive geneseo.eduwikipedia.orgchemsrc.com. Exposure to light can induce the reduction of Au(III) ions to metallic gold, leading to the formation of colloidal gold and a decrease in the effective precursor concentration 911metallurgist.com.

Heat: Elevated temperatures can accelerate the decomposition of Gold(III) chloride solutions 911metallurgist.com. Anhydrous Gold(III) chloride begins to decompose at around 160°C wikipedia.orgepfl.ch. While solutions are more stable, prolonged heating can still lead to degradation.

pH: The pH of the solution plays a critical role in the stability of the tetrachloroaurate (B171879) ion ([AuCl4]⁻). In aqueous solutions, this ion is prone to hydrolysis wikipedia.org. Changes in pH can affect the speciation of the gold complex in solution, which in turn influences its reactivity.

Contamination: The introduction of reducing agents or other contaminants can lead to the premature reduction of gold ions. This is a significant concern when solutions are reused researchgate.net.

To ensure the integrity and potential reusability of Gold(III) chloride solutions, several strategies can be employed:

Storage: Solutions should be stored in dark, well-sealed containers to protect them from light. Refrigeration can also help to slow down degradation processes researchgate.net. Some sources suggest that solutions can be stored at -20°C for up to one month or at -80°C for six months sigmaaldrich.com.

Use of Fresh Solutions: For experiments that require high precision and reproducibility, it is best practice to prepare fresh solutions for each use researchgate.net.

Inert Atmosphere: While not always necessary, storing solutions under an inert atmosphere can help to prevent contamination from airborne particles and reactive gases.

Monitoring: For reused solutions, it is advisable to monitor their properties, such as UV-Vis absorbance, to detect any signs of degradation before subsequent use. A study on reusing a 1% gold chloride solution for staining found that its absorbance spectrum changed after multiple uses, suggesting a change in concentration or composition um.es.

Impact of Synthesis Parameters on Derived Nanomaterial Properties and Yield

The synthesis of gold nanomaterials from Gold(III) chloride trihydrate is a complex process where various parameters can be tuned to control the properties of the final product.

Precursor and Reagent Concentration: The concentration of the gold precursor, Gold(III) chloride trihydrate, directly affects the size and morphology of the resulting nanoparticles nih.gov. Higher precursor concentrations can lead to larger nanoparticles nih.gov. Similarly, the concentration of the reducing agent, such as trisodium (B8492382) citrate (B86180), plays a crucial role. At high citrate concentrations, smaller particles are formed and stabilized, while lower concentrations can result in continued particle growth due to incomplete surface coverage nih.gov.

Temperature: The reaction temperature significantly influences the kinetics of nanoparticle formation. Higher temperatures generally lead to a faster rate of nanoparticle formation and can result in more uniform particle sizes nih.govacs.orgnih.gov. Conversely, lower reaction temperatures can produce smaller nanoparticles due to a decrease in the reduction and nucleation rates nih.gov. However, some studies have shown that increasing the synthesis temperature can also lead to a wider size distribution mdpi.com.

pH: The pH of the synthesis medium has a profound effect on both the yield and properties of the gold nanoparticles. Slight fluctuations in pH can lead to significant variations in the concentration of the synthesized nanoparticles nih.gov. For instance, one study found that the yield of gold nanoparticles decreased by about 46% when the pH dropped from 5.3 to 4.7 nih.gov. The pH also influences the size of the nanoparticles, with some studies showing that an increase in pH leads to a decrease in particle size mdpi.comnih.gov. An optimal pH can lead to highly monodisperse and spherical nanoparticles nih.gov.

Table 2: Influence of Synthesis Parameters on Gold Nanoparticle Properties

Parameter Effect on Nanoparticle Size Effect on Nanoparticle Yield/Concentration Other Effects
Precursor Concentration Higher concentration can lead to larger particles nih.gov. Affects the total amount of nanoparticles produced. Can influence nanoparticle morphology researchgate.net.
Temperature Higher temperatures can lead to larger or more uniform particles nih.govacs.orgmdpi.com. Lower temperatures can produce smaller particles nih.gov. Affects the rate of reaction and nanoparticle formation nih.govacs.org. Can influence size distribution mdpi.com.

| pH | Increasing pH can lead to smaller particles mdpi.comnih.gov. | Can significantly impact the final concentration of nanoparticles nih.gov. | Affects particle monodispersity and shape nih.gov. |

Q & A

Q. What are the standard protocols for synthesizing gold nanoparticles (AuNPs) using gold(III) chloride trihydrate?

Gold(III) chloride trihydrate (HAuCl₄·3H₂O) is reduced using agents like sodium citrate, ascorbic acid, or plant extracts to synthesize AuNPs. A typical protocol involves:

  • Dissolving HAuCl₄·3H₂O in deionized water (e.g., 1 mM concentration).
  • Adding a reducing agent under controlled temperature (e.g., boiling for citrate reduction).
  • Monitoring the reaction via UV-Vis spectroscopy for surface plasmon resonance (SPR) peaks (~520 nm for spherical AuNPs).
  • Purifying nanoparticles via centrifugation or dialysis . Variations include green synthesis using plant extracts, which reduce toxicity but may introduce organic impurities .

Q. How do solubility and storage conditions impact experimental reproducibility?

HAuCl₄·3H₂O is highly hygroscopic and light-sensitive. Key considerations:

  • Solubility : Varies between 120 mg/mL (in water) and 150 mg/mL (with sonication and warming) . Discrepancies may arise from hydration state or impurities.
  • Storage : Store at 4°C in airtight, moisture-proof containers. Degradation occurs at >160°C or under light, forming metallic gold or Au(I) species .
  • Solution preparation : Use freshly prepared solutions to avoid hydrolysis or reduction artifacts .

Q. What characterization techniques are critical for validating AuNP synthesis?

Essential methods include:

  • UV-Vis spectroscopy : Confirms SPR peak position and nanoparticle size/shape .
  • Transmission electron microscopy (TEM) : Provides size distribution and morphology (e.g., spherical, rod-shaped) .
  • Dynamic light scattering (DLS) : Measures hydrodynamic diameter and polydispersity .
  • X-ray diffraction (XRD) : Verifies crystallinity and phase purity .

Advanced Research Questions

Q. How can conflicting data on HAuCl₄·3H₂O solubility and purity be resolved?

Discrepancies in solubility (e.g., 120 mg/mL vs. 150 mg/mL) or purity (>99.5% vs. 99.9%) may stem from:

  • Hydration state : Commercial samples vary in water content; thermogravimetric analysis (TGA) can quantify hydration .
  • Trace metals : Inductively coupled plasma mass spectrometry (ICP-MS) detects impurities (e.g., ≤1000 ppm trace metals in some batches) .
  • Batch variability : Request certificates of analysis (COA) from suppliers to verify purity .

Q. What strategies optimize AuNP synthesis for size/shape control?

Tailor reduction kinetics and stabilizers:

  • Seed-mediated growth : Use small AuNP seeds to control final size (e.g., 14–74 nm) .
  • Capping agents : Citrate (spherical), CTAB (rod-shaped), or PEG (stability in biological media) .
  • pH and temperature : Adjust to modulate reduction rates (e.g., acidic pH favors smaller particles) .

Q. How do HAuCl₄·3H₂O decomposition products affect catalytic or biomedical applications?

Degradation products (e.g., AuCl, metallic gold) can:

  • Alter catalytic activity : Au(III) → Au(I) transitions reduce oxidation potential in catalysis .
  • Induce cytotoxicity : Residual Au(III) ions destabilize cell membranes; dialysis or chelators (e.g., EDTA) mitigate toxicity .

Q. What advanced analytical methods quantify HAuCl₄·3H₂O stability in solution?

  • NMR spectroscopy : Tracks hydrolysis products (e.g., [AuCl₃(OH)]⁻) in aqueous solutions .
  • Cyclic voltammetry : Monitors redox behavior and Au(III) → Au(0) reduction potentials .
  • Raman spectroscopy : Identifies ligand exchange or coordination changes during storage .

Data Contradiction Analysis

Q. Why do studies report conflicting AuNP synthesis yields using HAuCl₄·3H₂O?

Variations arise from:

  • Reducing agent concentration : Excess ascorbic acid reduces Au(III) completely, while limited citrate produces smaller nuclei .
  • Reaction time : Prolonged heating increases aggregation; kinetic control via quenching is critical .
  • Water quality : Ionic impurities (e.g., Cl⁻) compete with stabilizers, altering growth kinetics .

Q. How can researchers reconcile discrepancies in HAuCl₄·3H₂O toxicity profiles?

Toxicity depends on:

  • Ionic vs. particulate gold : Au(III) ions are more toxic than AuNPs; ICP-MS quantifies free ions post-synthesis .
  • Cell type variability : Primary cells show higher sensitivity than immortalized lines; use MTT/ATP assays for standardized viability testing .

Methodological Recommendations

  • Purity verification : Combine TGA, ICP-MS, and COA checks .
  • Reaction monitoring : Use in-situ UV-Vis or Raman for real-time synthesis tracking .
  • Safety protocols : Wear nitrile gloves and eye protection; avoid inhalation (TLV for Au: 0.02 mg/m³) .

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